Cas no 29886-65-5 (4-(Thiophen-2-yl)phenol)

4-(Thiophen-2-yl)phenol is a bifunctional aromatic compound featuring both a phenolic hydroxyl group and a thiophene moiety, making it a versatile intermediate in organic synthesis and material science. Its unique structure enables applications in the development of conjugated polymers, liquid crystals, and pharmaceutical precursors. The thiophene ring enhances electronic properties, while the phenol group offers reactive sites for further functionalization. This compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in cross-coupling reactions and polymerization processes. Its dual functionality makes it valuable for designing advanced materials with tailored optical, electronic, or mechanical properties.
4-(Thiophen-2-yl)phenol structure
4-(Thiophen-2-yl)phenol structure
Product Name:4-(Thiophen-2-yl)phenol
CAS No:29886-65-5
MF:C10H8OS
MW:176.234921455383
MDL:MFCD06797407
CID:254319
PubChem ID:3564197
Update Time:2025-05-20

4-(Thiophen-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-(Thiophen-2-yl)phenol
    • 4-(2-THIENYL)PHENOL
    • 4-thiophen-2-ylphenol
    • Phenol,4-(2-thienyl)-
    • 2-(4'-Hydroxyphenyl)thiophene
    • 4-thiophen-2-yl-phenol
    • p-2-thienyl-phenol
    • Phenol,4-(2-thienyl)
    • 29886-65-5
    • YSZC259
    • CS-0170200
    • AKOS004114059
    • BB 0222689
    • SCHEMBL1062982
    • A820097
    • 2-(4hydroxyphenyl)thiophene
    • DTXSID10393697
    • MFCD06797407
    • RUZWJMSQCFYNAM-UHFFFAOYSA-N
    • BS-25281
    • FT-0647662
    • E78345
    • DB-014348
    • MDL: MFCD06797407
    • Inchi: 1S/C10H8OS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H
    • InChI Key: RUZWJMSQCFYNAM-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 176.03000
  • Monoisotopic Mass: 176.02958605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 48.5Ų

Experimental Properties

  • PSA: 48.47000
  • LogP: 3.12070

4-(Thiophen-2-yl)phenol Security Information

  • Hazard Category Code: 22-41
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

4-(Thiophen-2-yl)phenol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(Thiophen-2-yl)phenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:29886-65-5)4-(Thiophen-2-yl)phenol
Order Number:A820097
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):299.0
Email:sales@amadischem.com

4-(Thiophen-2-yl)phenol Related Literature

Additional information on 4-(Thiophen-2-yl)phenol

4-(Thiophen-2-yl)phenol: A Comprehensive Overview

4-(Thiophen-2-yl)phenol, also known by its CAS registry number 29886-65-5, is a fascinating organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound, which belongs to the class of phenolic compounds, features a thiophene ring attached to a phenol group at the para position. The thiophene moiety, a five-membered aromatic ring containing two sulfur atoms, contributes to the compound's distinct electronic and structural characteristics.

The synthesis of 4-(Thiophen-2-yl)phenol typically involves a combination of nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of palladium catalysts in cross-coupling reactions to synthesize this compound with high yield and purity. These developments underscore the growing interest in sustainable chemical processes for the production of specialty chemicals like 4-(Thiophen-2-yl)phenol.

One of the most promising applications of 4-(Thiophen-2-yl)phenol lies in its use as an intermediate in pharmaceutical chemistry. The compound's ability to undergo various functional group transformations makes it a valuable building block for constructing complex molecules with bioactive properties. Recent studies have highlighted its role in the synthesis of potential anticancer agents, where the thiophene ring plays a critical role in enhancing the molecule's pharmacokinetic profile and bioavailability.

In addition to its pharmaceutical applications, 4-(Thiophen-2-yl)phenol has shown potential in materials science, particularly in the development of advanced materials for electronic devices. The compound's aromaticity and electron-withdrawing properties make it a suitable candidate for use in organic semiconductors and conductive polymers. Researchers have demonstrated that incorporating 4-(Thiophen-2-yl)phenol into polymer blends can significantly improve their electrical conductivity and thermal stability, paving the way for its application in flexible electronics and energy storage devices.

The unique electronic properties of 4-(Thiophen-2-yl)phenol also make it an attractive candidate for use in sensor technologies. Recent studies have explored its application as a sensing material for detecting various analytes, including heavy metal ions and volatile organic compounds (VOCs). The compound's ability to form stable coordination complexes with metal ions has been leveraged to develop highly sensitive and selective sensors, which could find applications in environmental monitoring and food safety.

From a structural perspective, 4-(Thiophen-2-yl)phenol exhibits interesting stereochemical properties due to the presence of the thiophene ring. The sulfur atoms in the thiophene moiety introduce steric hindrance and electronic effects that influence the compound's reactivity and stability. These properties have been extensively studied using computational chemistry techniques, providing valuable insights into the molecule's behavior under different conditions.

Furthermore, 4-(Thiophen-2-yl)phenol has been investigated for its potential as an antioxidant agent. The phenolic group in the molecule is known to exhibit strong antioxidant activity, which can be enhanced by the presence of the thiophene ring. Recent research has demonstrated that this compound can effectively scavenge free radicals and inhibit oxidative stress in biological systems, suggesting its potential application as a natural antioxidant in food additives and cosmetic products.

In terms of environmental impact, 4-(Thiophen-2-yl)phenol has been studied for its biodegradability and toxicity profiles. While preliminary studies indicate that the compound is not inherently toxic at low concentrations, further research is needed to fully understand its long-term effects on ecosystems. This information is crucial for ensuring the safe handling and disposal of this compound during industrial processes.

Looking ahead, the continued exploration of 4-(Thiophen-2-yl)phenol is expected to unlock new opportunities across various industries. Its versatility as a chemical building block, combined with its unique electronic properties, positions it as a key player in the development of innovative materials and therapeutic agents. As researchers continue to uncover new applications for this compound, it is likely that 4-(Thiophen-2-y phenol) will play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:29886-65-5)4-(Thiophen-2-yl)phenol
A820097
Purity:99%
Quantity:5g
Price ($):299.0
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